molecular formula C11H10Br4O2 B13863719 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid

2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid

Cat. No.: B13863719
M. Wt: 493.81 g/mol
InChI Key: YPUZQOSDRFMSSM-UHFFFAOYSA-N
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Description

2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid is an organic compound that contains multiple bromine atoms. Compounds with bromine atoms are often used in various chemical reactions and have applications in different fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid typically involves the bromination of a precursor compound. The reaction conditions may include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, which are carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can remove bromine atoms or alter the functional groups.

    Substitution: Bromine atoms can be substituted with other groups in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate in organic synthesis.

Biology

In biological research, brominated compounds are often used as probes or inhibitors in biochemical studies. The specific applications of this compound in biology would depend on its interaction with biological molecules.

Medicine

In medicine, brominated compounds have been explored for their potential therapeutic properties. They may act as antimicrobial agents or be used in the development of new drugs.

Industry

In industry, such compounds can be used in the production of flame retardants, polymers, and other materials. Their bromine content makes them effective in enhancing the properties of these materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid would depend on its specific application. In chemical reactions, it acts as a source of bromine atoms. In biological systems, it may interact with enzymes or receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated organic acids and derivatives. Examples include:

  • 2,2-Bis(bromomethyl)propanoic acid
  • 3-(3,4-Dibromophenyl)propanoic acid

Uniqueness

The uniqueness of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid lies in its specific structure, which combines multiple bromine atoms with a propanoic acid backbone. This combination makes it a valuable intermediate in various chemical and industrial processes.

Properties

Molecular Formula

C11H10Br4O2

Molecular Weight

493.81 g/mol

IUPAC Name

2,2-bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid

InChI

InChI=1S/C11H10Br4O2/c12-5-11(6-13,10(16)17)4-7-1-2-8(14)9(15)3-7/h1-3H,4-6H2,(H,16,17)

InChI Key

YPUZQOSDRFMSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CBr)(CBr)C(=O)O)Br)Br

Origin of Product

United States

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